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Pyridoxylidene-L-isoleucine Potassium Salt - 57212-58-5

Pyridoxylidene-L-isoleucine Potassium Salt

Catalog Number: EVT-1726008
CAS Number: 57212-58-5
Molecular Formula: C14H19KN2O4
Molecular Weight: 318.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyridoxylidene-L-isoleucine potassium salt is a compound derived from the amino acid L-isoleucine and pyridoxal, the active form of vitamin B6. It serves as a bioactive molecule with potential applications in biochemical research and therapeutic contexts. This compound is primarily recognized for its role in various metabolic processes, particularly those involving amino acids.

Source

Pyridoxylidene-L-isoleucine potassium salt can be synthesized from L-isoleucine and pyridoxal through condensation reactions. The presence of potassium ions enhances its solubility and stability in aqueous solutions, making it suitable for biological studies.

Classification

This compound falls under the category of amino acid derivatives and can be classified as a pyridoxamine derivative due to its structural relationship with pyridoxal. It is also categorized as a potassium salt, which influences its solubility and reactivity.

Synthesis Analysis

Methods

The synthesis of pyridoxylidene-L-isoleucine potassium salt typically involves the following steps:

  1. Condensation Reaction: L-isoleucine reacts with pyridoxal to form pyridoxylidene-L-isoleucine.
  2. Salification: The resulting compound is then treated with potassium hydroxide or potassium chloride to form the potassium salt.

Technical Details

  • Reaction Conditions: The reaction is usually conducted in an aqueous medium at controlled pH levels to favor the formation of the desired product.
  • Purification: After synthesis, the product may be purified through recrystallization or chromatography techniques to ensure high purity levels.
Molecular Structure Analysis

Structure

Pyridoxylidene-L-isoleucine potassium salt features a pyridine ring linked to an isoleucine moiety through a double bond (C=N) formed during the condensation process. The presence of the potassium ion balances the charge and enhances solubility.

Chemical Reactions Analysis

Reactions

Pyridoxylidene-L-isoleucine potassium salt can participate in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to L-isoleucine and pyridoxal.
  2. Reductive Reactions: The imine bond (C=N) can undergo reduction, yielding amines.
  3. Amino Acid Interactions: It can interact with other amino acids, facilitating transamination reactions.

Technical Details

  • Conditions for Hydrolysis: Typically requires acidic conditions (pH < 5) or basic conditions (pH > 9).
  • Reducing Agents: Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Mechanism of Action

The mechanism of action of pyridoxylidene-L-isoleucine potassium salt primarily involves its role as a cofactor in enzymatic reactions, particularly those catalyzed by transaminases.

  1. Transamination: It acts as an intermediate that facilitates the transfer of amino groups between amino acids and keto acids.
  2. Stabilization of Enzyme-Substrate Complexes: The presence of the pyridine ring allows for effective interaction with enzyme active sites, enhancing catalytic efficiency.

Data

  • Kinetic Parameters: Studies suggest that compounds like pyridoxylidene derivatives exhibit higher turnover rates compared to their non-derivatized counterparts due to improved binding affinity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of potassium ions.

Chemical Properties

  • Stability: Stable under neutral pH but sensitive to extreme pH conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the imine bond.

Relevant Data or Analyses

  • Melting Point: Approximately 220°C (decomposes).
  • pH Stability Range: Stable between pH 6 to 8.
Applications

Pyridoxylidene-L-isoleucine potassium salt has several scientific uses:

  1. Biochemical Research: Utilized as a model compound for studying enzyme kinetics and mechanisms involving amino acid metabolism.
  2. Nutritional Studies: Investigated for its potential role in enhancing amino acid bioavailability and absorption.
  3. Pharmaceutical Development: Explored for therapeutic applications in conditions related to amino acid deficiencies or metabolic disorders.
Biosynthetic Pathways and Enzymatic Catalysis

Role of Pyridoxal 5′-Phosphate Synthase Complexes in Precursor Synthesis

Pyridoxal 5′-phosphate (PLP), the catalytically active form of vitamin B₆, serves as the essential precursor for Schiff base adducts like pyridoxylidene-L-isoleucine potassium salt. Its biosynthesis occurs through evolutionarily distinct pathways, with the de novo pathway in bacteria and plants relying on a sophisticated multi-enzyme complex. Structural studies reveal that the bacterial PLP synthase exists as a 24-subunit cogwheel-like assembly, comprising a dodecameric Pdx1 synthase ring to which 12 Pdx2 glutaminase subunits attach [1]. This architecture facilitates coordinated catalytic activity: the Pdx2 subunit hydrolyzes glutamine to glutamate and ammonia, with the latter channeled through a hydrophobic tunnel lined with methionine residues to the Pdx1 active site [1]. Within Pdx1, ammonia participates in a complex condensation reaction between pentose (D-ribose 5-phosphate or D-glyceraldehyde 3-phosphate derivatives) and triose phosphates, ultimately yielding the pyridine ring of PLP [5] [9].

The synthase complex exhibits exceptional allosteric regulation. Interaction with Pdx2 induces conformational changes in Pdx1, creating an oxyanion hole essential for glutaminase activity [1]. Mutagenesis studies confirm that disrupting this intersubunit communication abolishes PLP synthesis, underscoring the functional interdependence of the synthase components [1]. Furthermore, the C-terminus of Pdx1 plays a critical role in coordinating cross-talk between the catalytic sites, ensuring efficient ammonia transfer and ring closure [1] [9]. In contrast to this multi-subunit bacterial system, some fungi and plants utilize a simplified synthase (PLP synthase or PDX1/PDX2 dimers) that retains the core chemistry but differs in quaternary structure and regulatory mechanisms [9].

Table 1: Key Structural and Functional Features of PLP Synthase Complexes

FeaturePdx1 (Synthase)Pdx2 (Glutaminase)Functional Significance
Primary ActivityCatalyzes ring formation from sugar precursorsGenerates ammonia from glutamineProvides essential nitrogen source for PLP synthesis
Quaternary StructureDodecameric ring12 monomers attached to Pdx1 ringForms stable 24-subunit complex (Pdx1₁₂Pdx2₁₂)
Catalytic ActivationRequires interaction with Pdx2Requires interaction with Pdx1Mutual activation ensures coordinated reaction sequence
Ammonia HandlingContains substrate binding sites and ammonia tunnelGenerates ammonia through hydrolysisMethionine-rich hydrophobic tunnel directs ammonia to Pdx1 site
Regulatory DomainC-terminal α-helix directs assemblyConformational change forms oxyanion holeEnsures precise substrate orientation and efficient catalysis

Salvage Pathway Dynamics: Interconversion of B6 Vitamers and Phosphorylation Mechanisms

While de novo synthesis generates PLP, the salvage pathway governs the interconversion and recycling of existing B₆ vitamers (pyridoxine/PN, pyridoxamine/PM, pyridoxal/PL, and their phosphorylated forms). This pathway is crucial for maintaining cellular PLP homeostasis and provides the direct precursors for forming pyridoxylidene conjugates. Central to this network is pyridoxal kinase (PLK), which phosphorylates non-phosphorylated vitamers (PN, PM, PL) using ATP, yielding PNP, PMP, and PLP, respectively [3] [8]. Subsequently, pyridox(am)ine 5'-phosphate oxidase (PNPOx), a flavin mononucleotide (FMN)-dependent enzyme, oxidizes PNP and PMP to PLP [3]. This enzyme operates through a semi-reductive half-reaction: a hydride ion transfers from the substrate's C4' to FMN, generating reduced FMNH⁻ and PLP [3]. Tight regulation is critical, as PNPOx activity is feedback-inhibited by PLP itself, preventing toxic accumulation of this highly reactive cofactor [3] [8].

Recent research has identified additional salvage components relevant to conjugate formation. Pyridoxal reductase (PLR) activity, discovered in humans and plants, catalyzes the reduction of PL to PN using NAD(P)H [2] [6]. This reaction, while seemingly counterproductive to PLP synthesis, likely serves a protective role by limiting intracellular free PL and PLP concentrations, mitigating potential toxicity and non-enzymatic reactions [2]. The specific enzymes responsible for PLR activity in mammals are still being defined, though candidates include certain voltage-gated potassium channel β subunits (KCNAB2) and aldose reductases (AKR1B1, AKR1B10) [2]. In plants, PDX3 (PMP/PNP oxidase) performs a vital function analogous to PNPOx, and its disruption leads to severe metabolic imbalances, including disrupted nitrogen metabolism and stress responses, highlighting the importance of vitamer equilibrium [6].

Table 2: Enzymes Governing B₆ Vitamer Interconversion in Salvage Pathways

EnzymeReaction CatalyzedCofactor RequirementFunctional RoleRegulation
Pyridoxal Kinase (PLK)PN/PM/PL + ATP → PNP/PMP/PLP + ADPATP, Mg²⁺/Zn²⁺Phosphorylates B₆ vitamers for activation or salvageInhibited by PLP
PNPOxPNP/PMP + O₂ → PLP + H₂O₂FMNOxidizes PNP/PMP to the active cofactor PLPInhibited by PLP; species-specific features
Pyridoxal Reductase (PLR)PL + NAD(P)H → PN + NAD(P)+NAD(P)HReduces PL to PN, potentially limiting free PL/PLP levelsInduced under oxidative stress?
PhosphatasesPLP/PMP/PNP → PL/PM/PNNoneDephosphorylate B₆ vitamers for transport or further metabolismSubstrate-specific?
PDX3 (Plants)Primarily PMP → PLPFMN?Key oxidase in plant B₆ salvage, crucial for vitamer balanceLinked to stress response and development

Stereochemical Specificity in L-Isoleucine-Pyridoxal Conjugation

The formation of pyridoxylidene-L-isoleucine potassium salt exemplifies the stereochemical precision inherent in PLP-dependent chemistry. The conjugation reaction involves a non-enzymatic nucleophilic attack by the α-amino group of L-isoleucine on the electrophilic aldehyde carbon (C4') of PL(P), forming a Schiff base (aldimine) linkage [8] [10]. While this reaction can occur spontaneously in solution, the stereochemistry of the isoleucine moiety is paramount. Enzymes utilizing PLP as a cofactor strictly discriminate in favor of the L-isomer of amino acids for catalytic transformations [8]. This specificity arises from the precise three-dimensional architecture of enzyme active sites, which possess chiral pockets that sterically and electrostatically favor binding and reaction with L-α-amino acids [8]. Consequently, non-enzymatic conjugates like pyridoxylidene-L-isoleucine inherit the chiral identity of the parental amino acid, ensuring the L-configuration at the alpha carbon.

The stability and electronic properties of the Schiff base are significantly influenced by the protonation state of the pyridine nitrogen (N1) and the extended π-conjugation system within the PLP molecule [10]. Upon Schiff base formation, the aldimine bond becomes integrated into a conjugated system involving the pyridine ring, enhancing its stability and modulating its reactivity. This conjugation is crucial for the function of PLP as an electron sink in enzymatic reactions. Dunathan's stereoelectronic hypothesis further explains reactivity: enzymes orient the substrate such that the bond to be cleaved (e.g., Cα-H, Cα-COO⁻) is perpendicular to the π-system of the conjugated Schiff base, maximizing orbital overlap and facilitating catalysis [8] [10]. While pyridoxylidene-L-isoleucine formation itself is non-enzymatic, its structure reflects the same conformational dynamics exploited enzymatically. The branched hydrophobic side chain of isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) contributes to specific hydrophobic interactions and steric constraints that likely influence the equilibrium and stability of the conjugate compared to adducts formed with smaller or less branched amino acids [4] [7].

Table 3: Key Factors Governing Stereochemistry in PLP-L-Isoleucine Conjugation

FactorMolecular BasisConsequence for Pyridoxylidene-L-Isoleucine
L-Isoleucine Chirality (α-Carbon)Enzymes producing/presenting isoleucine generate the L-enantiomer (S configuration at α-C).Non-enzymatic Schiff base formation retains the L-configuration at the α-carbon of isoleucine.
PLP Aldehyde ReactivityElectrophilic C4' readily attacked by nucleophiles like amines.Forms imine (Schiff base) linkage with isoleucine α-amino group.
Schiff Base ConjugationAldimine bond becomes part of planar, conjugated system with pyridine ring.Enhances stability of the adduct; influences electronic properties.
Dunathan's HypothesisEnzymes orient substrate bonds perpendicular to PLP π-system for cleavage.Non-enzymatic adducts likely adopt conformations maximizing π-conjugation stability.
Isoleucine Side ChainHydrophobic (2S,3S)-3-methylpentyl group.Steric bulk and chirality at C3 may influence adduct conformation and solubility properties; distinguishes it from Val or Leu adducts.
Potassium Salt FormationCounterion (K+) likely associates with the phenolate oxygen of PL moiety.Enhances water solubility and crystalline stability of the conjugate.

Properties

CAS Number

57212-58-5

Product Name

Pyridoxylidene-L-isoleucine Potassium Salt

IUPAC Name

potassium;(2S,3S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-3-methylpentanoate

Molecular Formula

C14H19KN2O4

Molecular Weight

318.41 g/mol

InChI

InChI=1S/C14H20N2O4.K/c1-4-8(2)12(14(19)20)16-6-11-10(7-17)5-15-9(3)13(11)18;/h5-6,8,12,17-18H,4,7H2,1-3H3,(H,19,20);/q;+1/p-1/t8-,12-;/m0./s1

InChI Key

XSFPFDWBPBZUOO-DERRGAHOSA-M

SMILES

CCC(C)C(C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]

Canonical SMILES

CCC(C)C(C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]

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